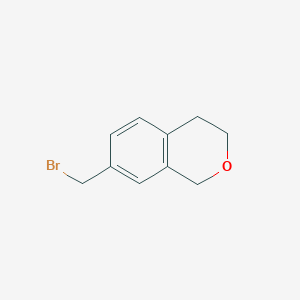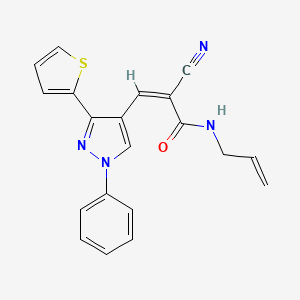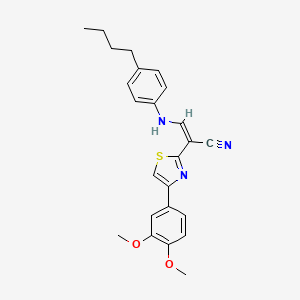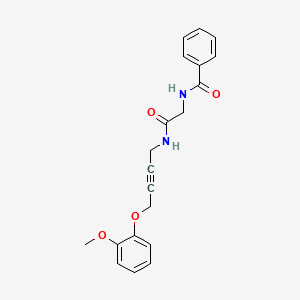
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound with the molecular formula C15H18N2O5S and a molecular weight of 338.38. This compound features a piperidine ring, an oxazolidine-2,4-dione moiety, and a m-tolylsulfonyl group. Piperidine derivatives are known for their significant role in drug discovery and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through various methods such as hydrogenation, cyclization, or cycloaddition . The oxazolidine-2,4-dione moiety can be introduced through cyclization reactions involving appropriate precursors. The m-tolylsulfonyl group is usually added via sulfonylation reactions using reagents like m-toluenesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazolidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring and oxazolidine-2,4-dione moiety can interact with enzymes or receptors, modulating their activity. The m-tolylsulfonyl group may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Oxazolidine Derivatives: Compounds containing the oxazolidine moiety are known for their antimicrobial properties.
Uniqueness
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the m-tolylsulfonyl group enhances its potential as a therapeutic agent .
Propriétés
IUPAC Name |
3-[1-(3-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11-3-2-4-13(9-11)23(20,21)16-7-5-12(6-8-16)17-14(18)10-22-15(17)19/h2-4,9,12H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDALRIDGLYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
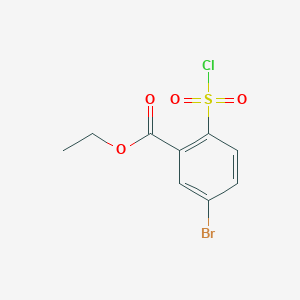
![4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one](/img/structure/B3001468.png)
![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B3001474.png)
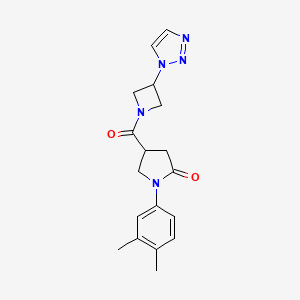
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)
![1-methyl-2-oxo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B3001481.png)
